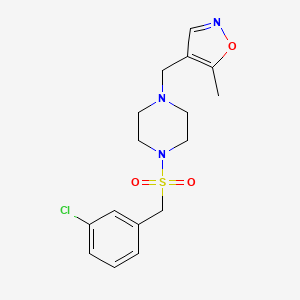

4-((4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole

Description

Properties

IUPAC Name |

4-[[4-[(3-chlorophenyl)methylsulfonyl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O3S/c1-13-15(10-18-23-13)11-19-5-7-20(8-6-19)24(21,22)12-14-3-2-4-16(17)9-14/h2-4,9-10H,5-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATNPIANRFBDDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole typically involves multiple steps:

Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with the piperazine derivative.

Sulfonylation: The sulfonyl group is added through a reaction with a sulfonyl chloride in the presence of a base.

Formation of the Isoxazole Ring: The isoxazole ring is typically formed through cyclization reactions involving appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the isoxazole ring.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include sulfides and secondary amines.

Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

4-((4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer

Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a biochemical probe.

Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and interaction with biological targets.

Industrial Applications: It may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-((4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.

Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogs with Sulfonyl Piperazine Moieties

The target compound shares structural similarities with other sulfonylated piperazine derivatives, differing primarily in substituents, linker regions, and heterocyclic components. Key comparisons include:

Analysis :

- 8d2 : Shares the 3-chlorobenzyl sulfonyl piperazine group but replaces the isoxazole with an indole-2,3-dione. This substitution likely alters electronic properties and binding interactions due to the indole’s aromaticity and hydrogen-bonding capacity .

- Compound: Features a cyclopropyl sulfonyl group and a carbonyl linker instead of methylene.

- C3: Demonstrates how a quinoline heterocycle and carbonyl linker influence molecular rigidity and π-π stacking interactions, contrasting with the isoxazole’s smaller size and methyl substituent .

Impact of Halogen Substituents

Compounds with halogenated aryl groups (e.g., 3-chlorobenzyl in the target vs. 4-fluorophenyl in ) exhibit distinct crystallographic behaviors. For example:

- : Isostructural compounds 4 (Cl-substituted) and 5 (F-substituted) show nearly identical molecular conformations but divergent crystal packing due to halogen size and polarizability. This suggests that the 3-chlorobenzyl group in the target compound may enhance intermolecular van der Waals interactions compared to fluorine analogs .

Heterocycle Variations: Isoxazole vs. Thiazole/Urea

- Thiazole Derivatives (): Compounds like 11f (C₁₈H₁₈ClN₅O₂S) feature a thiazole-urea moiety linked to piperazine.

- Urea Derivatives (): Urea groups introduce hydrogen-bond donors/acceptors, which are absent in the target compound. This may affect target selectivity in biological systems .

Biological Activity

The compound 4-((4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a complex organic molecule with potential therapeutic applications. Its structure features a piperazine moiety linked to a 5-methylisoxazole, which is known for various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 357.87 g/mol. The presence of the 3-chlorobenzylsulfonyl group enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.

Antitumor Activity

Recent studies have indicated that compounds containing isoxazole and piperazine derivatives exhibit significant antitumor activity. For instance, derivatives similar to the compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that isoxazole derivatives could inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the BRAF(V600E) and EGFR pathways .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Isoxazole derivatives have been reported to possess antibacterial and antifungal properties. For example, studies on related compounds revealed that certain piperazine derivatives exhibited strong inhibitory effects against bacterial strains like Staphylococcus aureus and Escherichia coli . The sulfonamide group in the structure may contribute to this activity by interfering with bacterial folate synthesis.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor growth or bacterial metabolism.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.

- Apoptosis Induction : By activating apoptotic pathways, the compound can lead to programmed cell death in cancer cells.

Study 1: Antitumor Efficacy

In a recent laboratory study, a series of isoxazole derivatives were synthesized and tested for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain compounds had IC50 values in the low micromolar range, demonstrating significant growth inhibition compared to control groups . The study concluded that structural modifications could enhance antitumor activity.

Study 2: Antimicrobial Testing

A comparative analysis was conducted on various piperazine derivatives, including those structurally related to the target compound. The results showed that these derivatives exhibited MIC values ranging from 10 to 50 µg/mL against common pathogens such as E. coli and Candida albicans. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .

Data Table: Summary of Biological Activities

Q & A

Q. How can reaction yields be improved in large-scale synthesis?

- Answer :

- Flow chemistry : Continuous synthesis reduces side reactions and improves heat management .

- Catalyst recycling : Immobilize Pd catalysts on silica to reduce metal contamination .

- Byproduct analysis : Use LC-MS to identify and suppress impurities (e.g., over-sulfonated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.